Antibacterial agent 54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

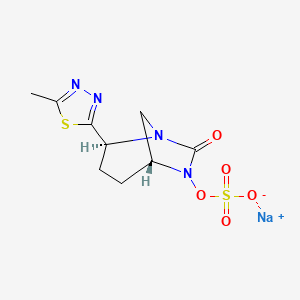

Molecular Formula |

C9H11N4NaO5S2 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H12N4O5S2.Na/c1-5-10-11-8(19-5)7-3-2-6-4-12(7)9(14)13(6)18-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |

InChI Key |

XYXBXMRDUWPTDB-HHQFNNIRSA-M |

Isomeric SMILES |

CC1=NN=C(S1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=NN=C(S1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent Paracin 54

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paracin 54 is a bacteriocin produced by Lactobacillus paracasei ZFM54, demonstrating potent antibacterial activity, particularly against Staphylococci.[1][2] This technical guide provides a comprehensive overview of Paracin 54, focusing on its mechanism of action, which involves the disruption of the cell membrane and cell wall of target bacteria.[1][2][3] The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of this promising antibacterial agent. This document includes a summary of its physicochemical properties, antimicrobial efficacy, detailed experimental protocols for its study, and visualizations of its mode of action.

Physicochemical Properties and Antimicrobial Spectrum

Paracin 54 is a heat-stable polypeptide with a molecular weight of 5718.1843 Da, as determined by matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS).[1][2] It exhibits a broad spectrum of inhibitory activity, with a pronounced effect against Staphylococci.[1][2] Its activity is maintained in acidic conditions (pH 2-6) but is lost upon treatment with proteases, confirming its proteinaceous nature.[1][2]

Table 1: Physicochemical and Antimicrobial Properties of Paracin 54

| Property | Value | Reference |

| Molecular Weight | 5718.1843 Da | [1][2] |

| Source Organism | Lactobacillus paracasei ZFM54 | [1][2] |

| Target Organisms | Staphylococci | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 3.00-4.50 µg/mL against Staphylococci | [1][2] |

| pH Stability | Active in the pH range of 2-6 | [1][2] |

| Thermal Stability | Heat-stable | [1][2] |

| Enzyme Sensitivity | Activity lost after treatment with proteases | [1][2] |

Core Mechanism of Action

The primary mechanism of action of Paracin 54 against susceptible bacteria, such as Staphylococcus aureus, is the disruption of the cell envelope, encompassing both the cell membrane and the cell wall.[1][2][3] This disruption leads to the leakage of intracellular contents, ultimately resulting in bacterial cell death.[1][2][3] Electron microscopy studies have visually confirmed this mechanism, showing significant morphological changes in treated bacterial cells.[1]

Visual Evidence of Mechanism of Action

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been instrumental in elucidating the morphological effects of Paracin 54 on S. aureus.

-

Scanning Electron Microscopy (SEM): SEM images of S. aureus treated with Paracin 54 reveal the formation of bubbles or microspheres on the cell surface, damage to the cell membrane, and the appearance of membrane channels.[4]

-

Transmission Electron Microscopy (TEM): TEM analysis further corroborates these findings, showing clear damage to the cell membrane and cell wall integrity, leading to the leakage of cytoplasm.[1]

Experimental Protocols

The following sections detail the methodologies employed in the purification, characterization, and mechanistic studies of Paracin 54.

Purification of Paracin 54

Paracin 54 is purified from the culture supernatant of Lactobacillus paracasei ZFM54 through a multi-step chromatographic process.[1][2]

Protocol:

-

Ammonium Sulfate Precipitation: The cell-free supernatant of a L. paracasei ZFM54 culture is subjected to precipitation with 80% ammonium sulfate to concentrate the bacteriocin.[1][2]

-

Strong Cation-Exchange Chromatography: The precipitate is redissolved and loaded onto a strong cation-exchange column. The active fractions are eluted and collected.[1][2]

-

G-25 Gel Filtration Chromatography: The active fractions from the ion-exchange step are then passed through a G-25 gel filtration column to separate molecules based on size.[1][2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC to obtain highly pure Paracin 54.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Paracin 54 against various bacterial strains is determined using a standard broth microdilution method.[5]

Protocol:

-

A two-fold serial dilution of purified Paracin 54 is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of Paracin 54 that completely inhibits visible bacterial growth.[5]

Assessment of Cell Membrane and Cell Wall Damage

The effect of Paracin 54 on the cell envelope of S. aureus is investigated using electron microscopy.

Protocol for Scanning Electron Microscopy (SEM):

-

S. aureus cells are treated with Paracin 54 (at a concentration equivalent to its MIC) for a specified period (e.g., 1 hour).

-

Control (untreated) and treated cells are harvested by centrifugation.

-

The cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 2.5% glutaraldehyde).

-

The fixed cells are then dehydrated through a graded series of ethanol concentrations.

-

The dehydrated samples are dried, coated with gold, and observed under a scanning electron microscope.[4]

Protocol for Transmission Electron Microscopy (TEM):

-

Sample preparation is similar to that for SEM, up to the fixation step.

-

After fixation, the cells are post-fixed with osmium tetroxide, dehydrated, and embedded in resin.

-

Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope.

Conclusion

Paracin 54 represents a promising antibacterial agent with a clear mechanism of action centered on the disruption of the bacterial cell envelope. Its potent activity against Staphylococci, coupled with its stability, makes it a candidate for further investigation as a potential therapeutic or food preservative. The experimental protocols detailed in this guide provide a framework for the continued study and development of Paracin 54 and other bacteriocins with similar modes of action. Further research should focus on elucidating the specific molecular targets within the cell wall and membrane, as well as evaluating its efficacy and safety in more complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against <i>Staphylococci</i> - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

Synthesis of Antibacterial Agent 54: A Detailed Technical Guide

Introduction

Antibacterial agent 54, identified as the sodium salt of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and more commonly known as Avibactam sodium, is a potent β-lactamase inhibitor. It is a crucial component in combination therapies designed to combat infections caused by multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on representative laboratory-scale procedures.

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid | DIPEA, EDCI, HOBT, NH4Cl, DMF | Room temperature, 17 hours | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | 80 |

| 2 | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | 10% Palladium on Carbon, Methanol | Hydrogenation | (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Not specified in detail, typically high |

| 3 | (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Pyridine-sulfur trioxide complex, Pyridine | 0°C to room temperature | (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Not specified in detail |

| 4 | (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Sodium bicarbonate or other sodium salt | Aqueous solution | Room temperature | Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (this compound) |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the formation of the core bicyclic structure, followed by deprotection and sulfation. The detailed experimental procedures for each key step are outlined below.

Step 1: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This step involves the amidation of the carboxylic acid precursor.

-

To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol) in dimethylformamide (DMF, 60 mL) at room temperature, N,N-Diisopropylethylamine (DIPEA, 5.8 mL, 36.2 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 5.2 g, 27.2 mmol), 1-Hydroxybenzotriazole (HOBT, 3.7 g, 27.2 mmol), and ammonium chloride (NH4Cl, 1.94 g, 36.2 mmol) are added.[1]

-

The reaction mixture is stirred for 17 hours at room temperature.[1]

-

Upon completion, the reaction mixture is diluted with ice water (100 mL) and extracted with ethyl acetate (3 x volumes).[1]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography (eluent: 2:1 ethyl acetate/petroleum ether) to yield (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide as a white solid (4.0 g, 80% yield).[1]

Step 2: Synthesis of (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This step involves the debenzylation of the protected intermediate.

-

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in methanol.

-

10% Palladium on carbon is added to the solution.

-

The mixture is subjected to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide.

Step 3: Synthesis of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This is the sulfation step to introduce the sulfate group.

-

(2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in pyridine.

-

The solution is cooled to 0°C.

-

Pyridine-sulfur trioxide complex is added portion-wise, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched by the addition of water.

-

The product, (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide, is typically used in the next step without extensive purification.

Step 4: Synthesis of Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (this compound)

The final step is the formation of the sodium salt.

-

The aqueous solution of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide from the previous step is neutralized by the addition of a suitable sodium base, such as sodium bicarbonate, until the pH is neutral.

-

The resulting solution is then lyophilized or subjected to other suitable isolation techniques to afford the final product, this compound, as a solid.

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

References

A Technical Guide to the Solubility and Stability of Antibacterial Agent 54

For Researchers, Scientists, and Drug Development Professionals

- November 2025 -

Introduction

The discovery and development of new antibacterial agents are critical in the global fight against antimicrobial resistance. A thorough understanding of a novel compound's physicochemical properties is fundamental to its progression from a laboratory curiosity to a clinical candidate. Among the most crucial of these properties are solubility and stability, which directly impact bioavailability, formulation, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive overview of the solubility and stability of "Antibacterial Agent 54," a novel compound with promising antimicrobial activity. The data presented herein is intended to support further research and development efforts by providing a clear and concise summary of its key characteristics. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility. Additionally, hypothetical signaling pathways and experimental workflows are visualized to contextualize the potential mechanism of action and the broader research framework.

Solubility of this compound

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The solubility of this compound was assessed in various solvents and at different pH values to simulate physiological conditions.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in a range of solvents relevant to pharmaceutical development.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | 0.5 ± 0.02 | Shake-flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.8 ± 0.05 | Shake-flask |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 ± 0.1 | Shake-flask |

| Acetate Buffer (pH 4.5) | 37 | 0.9 ± 0.07 | Shake-flask |

| Phosphate Buffer (pH 6.8) | 37 | 0.7 ± 0.04 | Shake-flask |

| Ethanol | 25 | 15.2 ± 1.1 | Shake-flask |

| Propylene Glycol | 25 | 25.8 ± 2.3 | Shake-flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[1]

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[2]

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The experiment is performed in triplicate, and the average solubility with the standard deviation is reported.

Stability of this compound

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period.[3][4] Stability studies for this compound were conducted under various stress conditions.

Quantitative Stability Data

The stability of this compound was evaluated in aqueous solutions at different pH values over 48 hours.

| pH | Temperature (°C) | % Recovery after 24h | % Recovery after 48h |

| 1.2 | 37 | 98.5 ± 1.2 | 96.8 ± 1.5 |

| 4.5 | 37 | 99.1 ± 0.8 | 98.2 ± 1.1 |

| 7.4 | 37 | 99.5 ± 0.5 | 99.0 ± 0.7 |

| 9.0 | 37 | 95.2 ± 2.1 | 90.5 ± 2.5 |

The solid-state stability of this compound was assessed under accelerated temperature and light conditions.

| Condition | Duration | % Recovery |

| 40°C / 75% RH | 14 Days | 98.9 ± 1.0 |

| 60°C | 7 Days | 97.5 ± 1.3 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 ± 0.9 |

Experimental Protocol: Stability Assessment

-

Sample Preparation: For pH stability, solutions of this compound are prepared in buffers of varying pH. For solid-state stability, the compound is stored in its solid form under the specified conditions.

-

Storage: Samples are stored in controlled environment chambers at the specified temperature, humidity, and light exposure.

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48 hours for solution stability; 0, 7, 14 days for solid-state stability).

-

Analysis: The concentration and purity of this compound in each sample are determined by a stability-indicating HPLC method. The appearance of any degradation products is also monitored.

-

Data Reporting: The percentage of the initial concentration remaining at each time point is calculated and reported.

Visualizations: Pathways and Workflows

To better understand the context of this compound's potential application, the following diagrams illustrate a hypothetical mechanism of action and a typical drug discovery workflow.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Many antibiotics function by interfering with the synthesis of the bacterial cell wall.[5][6] This diagram depicts a simplified, hypothetical pathway where this compound inhibits a key enzymatic step in peptidoglycan synthesis.

Caption: Hypothetical inhibition of the transpeptidase enzyme by this compound.

Experimental Workflow: Antibacterial Drug Discovery

The discovery of new antibacterial agents follows a structured workflow, from initial screening to lead optimization.[7][8][9]

References

- 1. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 54: Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and drug discovery. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] This quantitative measure is crucial for assessing the potency of a new antibacterial compound, such as Antibacterial Agent 54, and for monitoring the emergence of antimicrobial resistance.[1][3] The data generated from MIC assays are essential for guiding preclinical and clinical research, establishing therapeutic dosages, and for regulatory submissions.[1] This document provides a detailed protocol for determining the MIC of "this compound" using the broth microdilution method, a widely accepted and standardized technique.[4][5][6]

Principle of the Assay

The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.[3][7] Following a specified incubation period, the presence or absence of microbial growth is determined, typically by visual inspection of turbidity or by measuring the optical density using a microplate reader.[8][9] The MIC is the lowest concentration of the agent at which no growth is observed.[3][5]

Materials and Equipment

Reagents and Consumables:

-

This compound (powder form)

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Sterile 96-well microtiter plates with lids[1]

-

Sterile reagent reservoirs

-

Serological pipettes (various sizes)

-

Micropipettes and sterile tips

-

Bacterial strains (e.g., ATCC quality control strains, clinical isolates)

-

Agar plates for bacterial culture (e.g., Tryptic Soy Agar)

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

Equipment:

-

Biosafety cabinet (Class II)

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Spectrophotometer or densitometer

-

Microplate reader (optional, for OD measurement)

-

Fume hood (if handling hazardous solvents)

Experimental Workflow Diagram

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The choice of solvent depends on the solubility of the agent. If using a solvent other than water, ensure its final concentration in the assay does not affect bacterial growth.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.

Preparation of Bacterial Inoculum

-

Streak the test bacterial strain onto a suitable agar plate and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

-

Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile 0.9% saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard. A spectrophotometer can also be used to adjust the suspension to an optical density (OD) at 625 nm that corresponds to the 0.5 McFarland standard. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the prepared stock solution of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing. Wells 11 and 12 will serve as controls.

-

The concentrations of this compound will now range from the initial concentration in well 1 down to a 1:512 dilution in well 10.

-

Add 50 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from 1 to 11. The final volume in these wells will be 100 µL.

-

Well 11 serves as the growth control (contains inoculum but no antibacterial agent).

-

Well 12 serves as the sterility control (contains 100 µL of uninoculated CAMHB).

-

Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, examine the microtiter plate. The sterility control (well 12) should show no growth (clear). The growth control (well 11) should show distinct turbidity.

-

Visually inspect the wells containing the antibacterial agent. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Alternatively, the plate can be read using a microplate reader at an OD of 600 nm. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the growth control.

Data Presentation

The MIC values should be recorded and presented in a clear and organized manner. Below is an example of how to tabulate the results for this compound against various bacterial strains, including quality control (QC) organisms with their expected MIC ranges as per CLSI or EUCAST guidelines.

| Bacterial Strain | Organism Type | This compound MIC (µg/mL) | Quality Control MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 4 | 2 - 8 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | 0.5 - 2 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | 8 - 32 |

| Clinical Isolate 1 (Klebsiella pneumoniae) | Gram-negative | 8 | N/A |

| Clinical Isolate 2 (Enterococcus faecalis) | Gram-positive | 2 | N/A |

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC results.[10] This includes:

-

Strain Purity: Ensure that the bacterial cultures are pure and not contaminated.

-

Inoculum Density: The final inoculum concentration must be within the recommended range.

-

Growth and Sterility Controls: These must be included in every assay to validate the results.

-

Reference Strains: Regularly test standard quality control strains with known MIC values to ensure the proper performance of the assay.[10]

Troubleshooting

| Issue | Possible Cause | Solution |

| No growth in the growth control well | Inactive inoculum, improper incubation conditions, or inhibitory media. | Use a fresh bacterial culture, verify incubator temperature, and check the quality of the media. |

| Growth in the sterility control well | Contamination of the media or the microtiter plate. | Use aseptic techniques, check the sterility of all reagents and consumables. |

| Inconsistent results between replicates | Inaccurate pipetting, improper mixing, or variation in inoculum density. | Calibrate pipettes, ensure thorough mixing during serial dilutions, and standardize inoculum preparation. |

| MIC values for QC strains are out of range | Procedural error, deteriorated antibacterial agent, or incorrect inoculum density. | Review the entire protocol, prepare a fresh stock solution of the agent, and re-standardize the inoculum. |

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. protocols.io [protocols.io]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. m.youtube.com [m.youtube.com]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Preparation of "Antibacterial Agent 54" Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 54" is a potent, non-β-lactam β-lactamase inhibitor identified as the sodium salt of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Its primary mechanism of action involves the inhibition of bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics. By inactivating these enzymes, "this compound" can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the preparation of stock solutions of "this compound" for use in in vitro and in vivo research settings.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, is provided below. These properties are essential for accurate preparation of stock solutions.

| Property | Value | Reference |

| Chemical Name | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | PubChem |

| Molecular Formula | C₁₄H₁₇N₃O₃ | PubChem |

| Molecular Weight | 275.30 g/mol | PubChem |

Solubility Data

Precise solubility data for "this compound" is not publicly available. However, based on the solubility of structurally similar β-lactamase inhibitors such as Avibactam sodium, the following solvents are recommended for the preparation of stock solutions.

| Solvent | Solubility (estimated) | Reference |

| Water | >140 mg/mL | [1] |

| DMSO | ≥28.7 mg/mL | [2] |

| Ethanol | Insoluble | [2] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is recommended for most in vitro applications where an aqueous solution is preferred.

Materials:

-

"this compound" powder

-

Sterile, deionized, or distilled water (H₂O)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

-

Sterile, light-protected microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile conical tube.

-

Dissolution: Add the required volume of sterile water to the tube to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of water for every 100 mg of powder).

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is suitable for applications where a high concentration is required and the presence of a small amount of organic solvent is acceptable.

Materials:

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile, light-protected microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: In a sterile conical tube, weigh the desired amount of "this compound" powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO for every 30 mg of powder).

-

Mixing: Vortex the solution until the powder is fully dissolved.

-

Aliquoting: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Storage: Store the DMSO stock solution at -20°C. DMSO solutions can be stored for extended periods (≥ 1 year).

Note: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Visualizations

Experimental Workflow for Aqueous Stock Solution Preparation

Caption: Workflow for preparing an aqueous stock solution.

Signaling Pathway: Inhibition of β-Lactamase

Caption: Mechanism of β-lactamase inhibition.

References

Application Notes: Time-Kill Curve Analysis of Antibacterial Agent 54

For Research Use Only

Introduction

Time-kill curve assays are a cornerstone of in vitro pharmacodynamic studies, providing critical insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1] This document outlines the principles and a detailed protocol for performing a time-kill kinetic assay using "Antibacterial Agent 54," a novel synthetic compound. The primary objective of this assay is to characterize the rate and extent of bacterial killing at various concentrations of the agent, typically multiples of its Minimum Inhibitory Concentration (MIC).[2] This analysis helps determine if the agent's killing effect is concentration-dependent or time-dependent.[3][4] Bactericidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5]

Hypothetical Mechanism of Action: this compound

For the purpose of illustrating its action, we will hypothesize that this compound functions by inhibiting bacterial cell wall synthesis. Specifically, it is proposed to covalently bind to Penicillin-Binding Proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocol

This protocol is based on established guidelines for time-kill kinetic assays.[1][6]

Materials and Reagents

-

Test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

This compound (stock solution of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable agar medium

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator (37°C, shaking)

-

Micropipettes and sterile tips

-

Sterile spreaders and Petri dishes

-

Vortex mixer

Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with agitation (approx. 200 rpm) for 2-4 hours to achieve mid-logarithmic phase growth.[5]

-

Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare the final inoculum by diluting this suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[5]

Assay Procedure

-

Prepare a series of sterile tubes, each containing 9.8 mL of CAMHB.

-

Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube with no antibiotic.

-

Inoculate each tube (including the growth control) with 0.2 mL of the final bacterial inoculum prepared in step 3.2.5. The final volume in each tube should be 10 mL.

-

Immediately after inoculation (T=0), vortex each tube gently and remove a 100 µL aliquot for bacterial enumeration.

-

Incubate all tubes at 37°C with constant agitation (e.g., 180-200 rpm).[5]

-

At subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube for bacterial enumeration.[5]

Quantification of Bacterial Viability

-

For each aliquot collected, perform ten-fold serial dilutions in sterile saline or PBS.

-

Plate 100 µL from appropriate dilutions onto TSA plates. For time points where significant killing is expected, it may be necessary to plate the undiluted sample as well.

-

Spread the inoculum evenly over the agar surface using a sterile spreader.

-

Incubate the plates at 37°C for 18-24 hours.

-

Following incubation, count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)

Data Analysis

Plot the log10 CFU/mL (Y-axis) against time in hours (X-axis) for each concentration of this compound and the growth control.[6] A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum count.[1][5] A bacteriostatic effect is observed when there is <3-log10 reduction in CFU/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the time-kill curve experimental workflow.

Caption: Workflow diagram for the time-kill curve assay protocol.

Data Presentation

The results of a time-kill assay are best summarized in a table format before plotting. The following table presents hypothetical data for this compound against S. aureus.

| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | 8x MIC |

| log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | |

| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 | 5.73 |

| 1 | 6.15 | 5.65 | 5.11 | 4.65 | 4.01 | 3.55 |

| 2 | 6.88 | 5.61 | 4.45 | 3.78 | 3.12 | 2.64 |

| 4 | 7.95 | 5.58 | 3.52 | 2.89 | 2.45 | <2.00 |

| 6 | 8.64 | 5.63 | 2.68 | <2.00 | <2.00 | <2.00 |

| 8 | 9.01 | 5.75 | <2.00 | <2.00 | <2.00 | <2.00 |

| 24 | 9.25 | 6.85 | 2.89 (regrowth) | <2.00 | <2.00 | <2.00 |

Note: <2.00 indicates the count was below the limit of detection (100 CFU/mL).

From this hypothetical data, the following interpretations can be made:

-

Growth Control: Shows normal bacterial growth.

-

0.5x MIC: Exhibits a slight inhibitory or bacteriostatic effect, as the bacterial count remains relatively stable before increasing.

-

1x MIC: Shows initial bactericidal activity, but regrowth is observed at 24 hours.[7]

-

≥2x MIC: Demonstrates potent, concentration-dependent bactericidal activity, achieving a >3-log10 reduction in CFU/mL within 6 hours.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]

- 3. DSpace [helda.helsinki.fi]

- 4. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. actascientific.com [actascientific.com]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Antibacterial Agent 54 in In Vivo Animal Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 54 is a novel synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its dual-targeting mechanism is expected to reduce the frequency of resistance development.[1] These application notes provide an overview of its in vitro activity and detailed protocols for its evaluation in established in vivo animal models of bacterial infection.

Mechanism of Action

This compound exhibits bactericidal activity by forming a stable ternary complex with the DNA and the gyrase or topoisomerase IV enzyme. This complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and subsequent cell death. The agent shows high selectivity for bacterial type II topoisomerases over their mammalian counterparts, suggesting a favorable safety profile.

Caption: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of this compound against a panel of representative bacterial strains are summarized below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2 |

| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 4 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |

Pharmacokinetics in Murine Model

The pharmacokinetic profile of this compound was evaluated in healthy CD-1 mice following a single intravenous (IV) and oral (PO) administration.

| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |

| Cmax (µg/mL) | 15.2 ± 2.1 | 8.5 ± 1.5 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (µg·h/mL) | 25.8 ± 3.4 | 30.1 ± 4.2 |

| Half-life (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Bioavailability (%) | - | 58.3 |

In Vivo Efficacy Studies

The efficacy of this compound has been demonstrated in various murine models of infection.

Murine Thigh Infection Model

This model is used to assess the bactericidal activity of the compound in a localized infection.[4]

| Bacterial Strain | Treatment (mg/kg, route) | Log10 CFU Reduction vs. Control (24h) |

| S. aureus (MRSA) | 20, PO, BID | 2.5 ± 0.4 |

| E. coli | 30, IV, BID | 2.1 ± 0.3 |

Murine Sepsis Model

This model evaluates the ability of the agent to improve survival in a systemic infection.

| Bacterial Strain | Treatment (mg/kg, route) | Survival Rate (%) at 48h |

| S. aureus (MRSA) | 25, IV, BID | 80 |

| K. pneumoniae | 40, IV, BID | 70 |

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This protocol is adapted from established methods for evaluating antimicrobial agents.[4][5]

Caption: Workflow for the murine thigh infection model.

1. Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally to female ICR mice (20-22 g) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, minimizing the influence of the host immune system.[4]

2. Bacterial Inoculum Preparation:

-

Grow the desired bacterial strain to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

-

Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (typically 10^6 - 10^7 CFU/mL).

3. Infection:

-

Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.

4. Treatment:

-

Initiate treatment with this compound at the desired doses and routes of administration 2 hours post-infection. A control group should receive the vehicle.

5. Assessment of Bacterial Burden:

-

At 24 hours post-treatment initiation, euthanize the mice.

-

Aseptically remove the entire thigh muscle and homogenize it in sterile PBS.

-

Prepare serial dilutions of the homogenate and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies to determine the CFU per gram of tissue.

Murine Sepsis Model

This protocol is based on standard models for assessing the efficacy of antimicrobials in systemic infections.

1. Bacterial Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the thigh infection model, but resuspend in a solution containing 5% mucin to enhance virulence.

2. Infection:

-

Inject 0.5 mL of the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause mortality in the control group within 24-48 hours.

3. Treatment:

-

Administer the first dose of this compound (and vehicle for the control group) 1-2 hours post-infection.

-

Continue treatment at specified intervals for the duration of the study (typically 48-72 hours).

4. Monitoring and Endpoint:

-

Monitor the mice for signs of morbidity and mortality at regular intervals.

-

The primary endpoint is the survival rate at a predetermined time point (e.g., 48 or 72 hours).

Safety and Toxicology

Preliminary toxicology studies in rodents indicate that this compound is well-tolerated at therapeutic doses.[6] Further GLP-compliant toxicology studies are required to fully characterize its safety profile before advancing to clinical trials.[6]

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a range of clinically relevant bacterial pathogens. The provided protocols serve as a guide for its continued preclinical evaluation. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanisms of bacterial resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 4. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Antibacterial Agent LysAB54

For Use with Multidrug-Resistant Gram-Negative Bacterial Strains

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global public health. LysAB54, a novel endolysin derived from the Acinetobacter baumannii bacteriophage p54, has emerged as a promising therapeutic agent.[1][2][3] Endolysins are enzymes produced by bacteriophages that degrade the peptidoglycan layer of the bacterial cell wall, leading to rapid cell lysis and death.[3] Notably, LysAB54 demonstrates potent bactericidal activity against a range of MDR Gram-negative pathogens, including A. baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, without the need for outer membrane permeabilizers.[3] These application notes provide detailed protocols for the evaluation of LysAB54's antibacterial efficacy.

Mechanism of Action

LysAB54 acts as a peptidoglycan hydrolase. Upon application, it targets and degrades the peptidoglycan layer of the bacterial cell wall, compromising the structural integrity of the cell. This disruption leads to osmotic instability and subsequent cell lysis, resulting in rapid bacterial death.

Caption: Mechanism of LysAB54 targeting the peptidoglycan layer.

Target Bacterial Strains

LysAB54 has demonstrated significant bactericidal activity against several clinically relevant Gram-negative bacteria[3]:

-

Acinetobacter baumannii (including multidrug-resistant strains)

-

Pseudomonas aeruginosa

-

Klebsiella pneumoniae

-

Escherichia coli

Data Presentation

The bactericidal activity of LysAB54 against logarithmic phase A. baumannii has been quantified using time-kill assays. The following table summarizes the reported efficacy.

| Time Point | Log Reduction in Viable Bacteria (CFU/mL) |

| 1 minute | 0.6 |

| 10 minutes | 4.0 |

Table 1: Time-kill assay results for LysAB54 (100 µg/mL) against logarithmic phase A. baumannii.[1][2]

Experimental Protocols

Expression and Purification of His-tagged LysAB54

This protocol outlines the steps for producing and purifying LysAB54 for use in antibacterial assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with LysAB54 expression vector

-

Luria-Bertani (LB) broth with appropriate antibiotic for selection (e.g., kanamycin)

-

Isopropyl-β-D-thiogalactopyranoside (IPTG)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris buffer, pH 7.4

-

Nickel-nitrilotriacetic acid (Ni-NTA) affinity column

-

Imidazole solutions (for washing and elution)

-

Dialysis tubing

Procedure:

-

Inoculate a starter culture of the transformed E. coli in LB broth with the selection antibiotic and grow overnight at 37°C with shaking.

-

The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubate the culture at 16°C for 16 hours with shaking.

-

Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.

-

Wash the cell pellet once with PBS (pH 7.4) and centrifuge again.

-

Resuspend the pellet in cold Tris buffer and disrupt the cells via sonication on ice.

-

Clarify the lysate by centrifugation at 10,000 rpm for 10 minutes at 4°C to remove insoluble debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Purify the His-tagged LysAB54 from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions, using a gradient of imidazole for elution.[1][2][4]

-

Dialyze the purified protein against Tris buffer (pH 7.4) overnight at 4°C to remove imidazole.[1][2][4]

-

Assess the purity of the final protein product using SDS-PAGE.[1][2][4]

Antibacterial Activity (Time-Kill) Assay

This protocol determines the bactericidal activity of purified LysAB54 against a target bacterial strain over time.[1][2]

Materials:

-

Purified LysAB54 protein in Tris buffer (pH 7.4)

-

Target Gram-negative bacterial strain (e.g., A. baumannii)

-

LB broth

-

Tris buffer (pH 7.4)

-

Sterile microcentrifuge tubes or 96-well plates

-

LB agar plates

Procedure:

-

Culture the target bacteria in LB broth at 37°C to the desired growth phase (e.g., logarithmic phase, OD₆₀₀ = 0.6-0.8).[1][2]

-

Harvest the bacterial culture by centrifugation at 8,000 rpm for 5 minutes at 4°C.

-

Wash the bacterial cells with Tris buffer (pH 7.4) and resuspend in the same buffer.[1][2]

-

In a sterile tube or well, add the purified LysAB54 to the bacterial suspension to achieve the desired final concentration (e.g., 100 µg/mL).

-

At specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes), collect aliquots from the reaction mixture.

-

Perform ten-fold serial dilutions of each aliquot in Tris buffer.

-

Plate the dilutions onto LB agar plates and incubate overnight at 37°C.

-

The following day, count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.

-

Calculate the log reduction in CFU/mL compared to the initial count at time 0.

Caption: Workflow for the LysAB54 time-kill assay.

References

- 1. A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes [frontiersin.org]

- 3. A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Antibacterial Agent 54 (AB-54)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Antibacterial Agent 54 (AB-54) in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of AB-54 in aqueous solutions?

A1: AB-54 is known to have poor water solubility. Its solubility is significantly influenced by the pH and composition of the aqueous medium. For instance, the solubility of similar antibacterial agents, like trimethoprim, is notably low in pure water.[1][2][3]

Q2: I'm observing precipitation of AB-54 in my culture medium. What could be the cause?

A2: Precipitation of AB-54 in culture media is a common issue and can be attributed to several factors:

-

High Concentration: The concentration of AB-54 may be exceeding its solubility limit in the specific medium.

-

pH of the Medium: The solubility of AB-54 is pH-dependent. Many standard culture media have a neutral pH, which may not be optimal for keeping AB-54 in solution.

-

Interactions with Media Components: Components of the culture medium, such as salts and proteins, can interact with AB-54 and reduce its solubility.

-

Temperature: Changes in temperature during storage or incubation can affect the solubility of AB-54.

Q3: What solvents are recommended for preparing a stock solution of AB-54?

A3: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of AB-54 in a semi-polar organic solvent. Solvents such as methanol, ethyl acetate, and dichloromethane have been shown to be effective for similar antibacterial compounds.[4] Always use the smallest necessary volume of the organic solvent to dissolve AB-54 before further dilution in the aqueous experimental medium.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition of AB-54 Stock Solution to Culture Media

This guide provides a systematic approach to resolving the issue of AB-54 precipitation when introducing it into your experimental media.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for AB-54 precipitation in media.

Experimental Protocol: Optimizing AB-54 Dilution

-

Prepare a 10 mg/mL stock solution of AB-54 in 100% methanol. Ensure the solution is clear and free of any particulate matter.

-

Warm the culture medium to the experimental temperature (e.g., 37°C).

-

While gently vortexing the culture medium , add the required volume of the AB-54 stock solution drop-wise.

-

Continue vortexing for 30-60 seconds to ensure rapid and uniform dispersion.

-

Visually inspect the medium for any signs of precipitation.

Issue 2: Inconsistent Antibacterial Activity of AB-54

Inconsistent results in antibacterial assays can often be traced back to solubility and stability issues of the compound.

Data Presentation: Solubility of AB-54 in Different Buffers

| Buffer System | pH | AB-54 Solubility (µg/mL) |

| Pure Water | 7.0 | < 5 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 10 ± 2 |

| Citrate-Phosphate Buffer | 5.0 | 50 ± 5 |

| Hydrochloric Acid Buffer | 1.2 | 150 ± 10 |

Note: These values are representative and may vary based on the exact experimental conditions. The solubility of similar compounds has been shown to be higher in acidic conditions.[1]

Logical Relationship: Factors Affecting AB-54 Efficacy

Caption: Key factors influencing the experimental efficacy of AB-54.

Experimental Protocol: pH-Dependent Solubility Assay

-

Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

-

Add an excess amount of AB-54 powder to each buffer in separate microcentrifuge tubes.

-

Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Measure the concentration of AB-54 in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.

-

Plot the solubility of AB-54 as a function of pH.

This protocol will help determine the optimal pH range for dissolving AB-54 and maintaining its stability in your experiments. The stability of antibacterial compounds can be affected by pH and temperature.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Investigating "Antibacterial Agent 54" Degradation and Storage

Disclaimer: Publicly available scientific literature does not identify a specific, singular compound referred to as "Antibacterial Agent 54." The term appears in various contexts, often as a placeholder in patents or as a citation marker. Therefore, this technical support center provides a generalized framework for addressing common degradation and storage issues applicable to a novel antibacterial agent, hypothetically named "Agent 54," based on common challenges encountered with antibacterial compounds, particularly those in the developmental phase.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of potency of our "this compound" stock solution over a short period. What are the potential causes?

A1: Loss of potency in a stock solution can be attributed to several factors:

-

Chemical Degradation: The agent may be susceptible to hydrolysis, oxidation, or photolysis. Hydrolysis can occur if the compound has labile functional groups (e.g., esters, amides) and is stored in a non-anhydrous solvent or exposed to humidity. Oxidation is a risk for electron-rich moieties, and it can be accelerated by exposure to air and certain metal ions. Photodegradation can occur if the compound is light-sensitive and not stored in amber vials or protected from light.

-

Improper Storage Temperature: Storing the solution at an inappropriate temperature can accelerate degradation. While refrigeration or freezing is often recommended, it can sometimes lead to precipitation if the agent's solubility is highly temperature-dependent. Conversely, room temperature storage might be too high for a thermally labile compound.

-

Solvent Incompatibility: The solvent used for the stock solution might be reacting with "Agent 54" over time. For example, using a protic solvent like methanol or ethanol for a moisture-sensitive compound could lead to solvolysis.

-

Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to the surface of plastic storage vessels, reducing the effective concentration in the solution.

Q2: Our "this compound" solution has become cloudy or has formed a precipitate. What should we do?

A2: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to:

-

Low Solubility: The initial concentration may be too high for the chosen solvent, leading to supersaturation and eventual precipitation.

-

Temperature Effects: As mentioned, a decrease in temperature can significantly reduce the solubility of some compounds. If the solution was prepared at room temperature and then refrigerated, precipitation may occur.

-

pH Changes: If you are working with a buffered solution, a change in pH can alter the ionization state of your compound, which can dramatically affect its solubility.

-

Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of the agent beyond its solubility limit.

To address this, you can try gently warming the solution and sonicating it to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration for long-term storage. If it does not redissolve, the precipitate might be a degradation product, and the solution should be discarded.

Q3: We are seeing inconsistent results in our antibacterial assays. Could this be related to the stability of "Agent 54"?

A3: Yes, inconsistent assay results are a common consequence of compound instability. If "Agent 54" degrades in the assay medium or under the incubation conditions, the effective concentration of the active compound will vary, leading to unreliable data. It is crucial to assess the stability of your agent under the specific conditions of your experimental assay (e.g., in culture media, at 37°C).

Troubleshooting Guides

Issue: Loss of Potency in Stock Solution

| Potential Cause | Troubleshooting Steps | Recommended Action |

| Hydrolysis | Prepare fresh stock solutions in anhydrous solvents. Store in a desiccator. | If loss of potency persists, consider if the compound has hydrolytically labile functional groups. |

| Oxidation | Purge the vial with an inert gas (e.g., nitrogen, argon) before sealing. Add an antioxidant if compatible with your experiments. | Avoid exposure to air and sources of metal ions. |

| Photodegradation | Store solutions in amber vials or wrap clear vials in aluminum foil. | Minimize exposure to ambient light during handling. |

| Incorrect Temperature | Review the recommended storage conditions. If not specified, perform a temperature stability study. | Store aliquots at different temperatures (-20°C, 4°C, room temperature) and test potency over time. |

Issue: Precipitation in Solution

| Potential Cause | Troubleshooting Steps | Recommended Action |

| Poor Solubility | Determine the solubility limit in the chosen solvent. Prepare stock solutions at a concentration well below this limit. | Consider using a different solvent or a co-solvent system to improve solubility. |

| Temperature Fluctuation | If stored at a low temperature, allow the solution to equilibrate to room temperature before use. Gently warm and sonicate to redissolve. | If precipitation is recurrent upon cooling, store at a controlled room temperature if the compound is stable under those conditions. |

| pH Shift | Measure the pH of the solution. Ensure it is within the optimal range for the compound's solubility. | Use a buffered solvent system if the compound's solubility is pH-dependent. |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and potential liabilities of "this compound" under various stress conditions.

Methodology:

-

Prepare solutions of "Agent 54" (e.g., at 1 mg/mL) in a suitable solvent.

-

Expose aliquots of the solution to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

-

Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) or a high-intensity visible light source for 24 hours.

-

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all samples, along with a control sample stored under ideal conditions, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of "this compound" in a specific solvent and at various temperatures over time.

Methodology:

-

Prepare a stock solution of "Agent 54" at a known concentration in the desired solvent.

-

Dispense aliquots of the solution into multiple vials for each storage condition.

-

Store the vials at the following temperatures:

-

-20°C

-

4°C

-

25°C (room temperature)

-

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples by HPLC to determine the concentration of the parent compound.

-

Calculate the percentage of the remaining compound relative to the initial concentration at time zero.

Visualizations

Caption: Hypothetical degradation pathways for "this compound".

Caption: Workflow for a forced degradation study.

Caption: Troubleshooting logic for inconsistent experimental results.

Improving the bioavailability of "Antibacterial agent 54" in vivo

Technical Support Center: Antibacterial Agent 54

Welcome to the technical support center for this compound (AB-54). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of AB-54.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AB-54) and why is its oral bioavailability a concern?

A1: this compound (AB-54) is a novel synthetic antibiotic belonging to the oxazolidinone class, demonstrating potent in vitro activity against multi-drug resistant Gram-positive bacteria. However, preclinical studies have revealed that AB-54 exhibits poor oral bioavailability, which is a significant hurdle for its development as an effective oral therapeutic. The primary factors contributing to this issue are its low aqueous solubility and significant first-pass metabolism in the liver.[1][2][3]

Q2: What are the main strategies to improve the low aqueous solubility of AB-54?

A2: Enhancing the solubility of poorly soluble drugs like AB-54 is critical for improving oral absorption.[4][5][6] Key strategies include:

-

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[4][7][8][9]

-

Amorphous Solid Dispersions: Dispersing AB-54 in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution.[6][9] This can be achieved through methods like spray drying and hot-melt extrusion.[10]

-

Lipid-Based Formulations: Formulating AB-54 in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and may enhance absorption via lymphatic pathways, bypassing the liver.[11][12][13]

-

Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[6][11]

Q3: How can the first-pass metabolism of AB-54 be mitigated?

A3: First-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[2][14] Strategies to overcome this include:

-

Prodrug Approach: Designing a prodrug of AB-54 can mask the metabolic site, allowing the drug to be absorbed and then converted to its active form in the systemic circulation.[10][15]

-

Use of Metabolic Inhibitors: Co-administration of an inhibitor of the specific metabolic enzymes (e.g., Cytochrome P450 enzymes) responsible for AB-54's metabolism can increase its bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.[16]

-

Alternative Routes of Administration: For initial studies, non-oral routes like intravenous administration can be used to bypass the first-pass effect entirely, providing a baseline for absolute bioavailability.[1][14][17]

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo pharmacokinetic (PK) studies in rats.

-

Possible Cause: High variability in drug absorption due to the poor solubility of the unformulated AB-54.

-

Troubleshooting Steps:

-

Verify Formulation Homogeneity: Ensure that the suspension of AB-54 is uniformly dispersed before each administration.

-

Control for Food Effects: The presence of food can alter gastrointestinal pH and motility, affecting drug absorption.[15] Standardize the fasting period for all animals before dosing.

-

Optimize the Formulation: Consider using a solubilization technique to prepare the dosing solution. The table below shows a comparison of different formulations from a pilot study.

-

Data Presentation: Impact of Formulation on AB-54 Pharmacokinetics in Rats

| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |

| Micronized Suspension | 50 | 320 ± 50 | 2.0 | 2100 ± 350 | 11 |

| SEDDS Formulation | 50 | 950 ± 120 | 1.5 | 7800 ± 980 | 40 |

| Intravenous (IV) | 10 | 1800 ± 250 | 0.1 | 19500 ± 2100 | 100 |

Data are presented as mean ± standard deviation.

Issue 2: Low intestinal permeability observed in Caco-2 assays.

-

Possible Cause: AB-54 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[18][19]

-

Troubleshooting Steps:

-

Conduct a Bi-directional Caco-2 Assay: Measure the transport of AB-54 from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[20]

-

Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B transport and a decrease in the efflux ratio would confirm that AB-54 is a P-gp substrate.[19][20]

-

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation of AB-54 for Oral Administration

-

Oil Phase Preparation: Dissolve 100 mg of AB-54 in 2 g of a suitable oil (e.g., Capryol 90) with gentle heating and stirring.

-

Surfactant and Co-surfactant Mixture: In a separate container, mix 3 g of a surfactant (e.g., Kolliphor RH 40) and 1 g of a co-surfactant (e.g., Transcutol HP).

-

Emulsification: Add the oil phase to the surfactant/co-surfactant mixture dropwise while stirring continuously.

-

Aqueous Titration: Slowly add distilled water to the mixture under constant stirring until a clear and stable nanoemulsion is formed.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and drug content before in vivo administration.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Use male Sprague-Dawley rats (250-300g), housed with free access to food and water.[21][22] Fast the animals for 12 hours before dosing.

-

Dosing:

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[22]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of AB-54 in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 3: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.[18][24]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.[20]

-

Transport Study (A to B):

-

Add AB-54 (at a concentration of 10 µM) to the apical (A) side of the Transwell insert.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

-

-

Transport Study (B to A):

-

Add AB-54 to the basolateral (B) side and collect samples from the apical (A) side at the same time points.

-

-

Sample Analysis: Analyze the concentration of AB-54 in the collected samples using LC-MS/MS.

-

Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

-

Visualizations

Caption: Workflow for improving the bioavailability of AB-54.

Caption: First-pass metabolism pathway of AB-54.

Caption: Factors contributing to the poor bioavailability of AB-54.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]

- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. upm-inc.com [upm-inc.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmtech.com [pharmtech.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. First pass effect - Wikipedia [en.wikipedia.org]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Understanding First Pass Metabolism [nottingham.ac.uk]

- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 20. enamine.net [enamine.net]

- 21. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 22. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 23. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

"Antibacterial agent 54" interference with assay reagents